molecular formula C22H24FN3O9S B565715 Ulifloxacin Acyl-beta-D-glucuronide CAS No. 172040-93-6

Ulifloxacin Acyl-beta-D-glucuronide

货号: B565715
CAS 编号: 172040-93-6
分子量: 525.504
InChI 键: UBVMKQULGWERHE-CZMFQLTOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ulifloxacin Acyl-beta-D-glucuronide involves the conjugation of ulifloxacin with beta-D-glucuronic acid. The reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of the glucuronic acid moiety to the ulifloxacin molecule . The reaction conditions often include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent and high-yield production of the compound. The product is then purified using chromatographic techniques to remove any impurities and to isolate the desired glucuronide conjugate .

化学反应分析

Types of Reactions

Ulifloxacin Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

科学研究应用

Ulifloxacin Acyl-beta-D-glucuronide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

作用机制

The mechanism of action of Ulifloxacin Acyl-beta-D-glucuronide involves its interaction with specific molecular targets and pathways. The compound is formed through the conjugation of ulifloxacin with beta-D-glucuronic acid, facilitated by UGT enzymes . This conjugation enhances the solubility and excretion of ulifloxacin, aiding in its elimination from the body. The glucuronide conjugate can also undergo hydrolysis to release the active ulifloxacin, which exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV .

相似化合物的比较

Ulifloxacin Acyl-beta-D-glucuronide can be compared with other acyl glucuronide conjugates, such as:

Uniqueness

This compound is unique due to its specific parent compound, ulifloxacin, which has distinct pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones. This uniqueness makes it a valuable tool in research focused on ulifloxacin and its metabolic pathways .

生物活性

Ulifloxacin acyl-beta-D-glucuronide is a metabolite derived from the fluoroquinolone antibiotic ulifloxacin, which is primarily used for treating bacterial infections. This article explores the biological activity of this compound, focusing on its metabolic pathways, reactivity, and potential implications for drug interactions and toxicity.

1. Metabolic Pathway and Formation

Ulifloxacin undergoes extensive metabolism in the liver, where it is conjugated with glucuronic acid to form this compound. This process is mediated by the uridine diphosphate glucuronosyltransferase (UGT) enzyme family, particularly UGT2B7 and UGT1A9. The formation of acyl glucuronides is a common pathway for many carboxylic acid-containing drugs, leading to metabolites that can exhibit reactive properties .

2. Biological Activity and Reactivity

This compound has been shown to act as a reactive electrophile capable of forming covalent adducts with proteins. This reactivity can lead to potential biological consequences, including:

  • Covalent Modification of Proteins : this compound can form stable adducts with various proteins, which may alter their function and lead to adverse effects .
  • Toxicity and Immune Responses : There is evidence suggesting that the covalent modification of proteins by reactive acyl glucuronides may initiate toxicity or immune responses in vivo. While in vitro studies have demonstrated significant protein binding, the clinical relevance remains to be fully elucidated .

3. Case Studies and Research Findings

Several studies have highlighted the biological implications of acyl glucuronides, including ulifloxacin's metabolite:

  • Study on Drug Interactions : Research indicates that this compound may affect the pharmacokinetics of co-administered drugs by inhibiting metabolic enzymes such as CYP2C8. This could lead to increased plasma concentrations of other medications, raising concerns about potential toxicity .
  • Environmental Impact : Ulifloxacin and its metabolites have been detected in wastewater, suggesting that their presence in the environment could contribute to antibiotic resistance patterns observed in bacterial populations .

4. Data Summary

The following table summarizes key findings related to this compound:

Parameter Details
Metabolic Pathway Formed via UGT-mediated glucuronidation of ulifloxacin
Reactivity Forms covalent adducts with proteins
Potential Toxicity May initiate immune responses; evidence from in vitro studies
Drug Interaction Potential Inhibits CYP2C8, affecting pharmacokinetics of co-administered drugs
Environmental Presence Detected in wastewater; implications for antibiotic resistance

5. Conclusion

This compound represents a significant metabolite with notable biological activity characterized by its ability to form reactive adducts with proteins and potentially influence drug metabolism. While laboratory studies provide insight into its reactivity and possible adverse effects, further research is needed to clarify its clinical significance and environmental impact.

属性

IUPAC Name

(2S,3S,4S,5R,6S)-6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O9S/c1-8-26-11-7-12(25-4-2-24-3-5-25)10(23)6-9(11)14(27)13(19(26)36-8)21(33)35-22-17(30)15(28)16(29)18(34-22)20(31)32/h6-8,15-18,22,24,28-30H,2-5H2,1H3,(H,31,32)/t8?,15-,16-,17+,18-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVMKQULGWERHE-CZMFQLTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)F)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)F)N5CCNCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858552
Record name 1-O-[6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

525.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172040-93-6
Record name 1-O-[6-Fluoro-1-methyl-4-oxo-7-(piperazin-1-yl)-1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl]-beta-D-glucopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。